molecular formula C24H19FN4O B7516495 3-benzyl-2-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]-1,2-dihydroquinazolin-4-one

3-benzyl-2-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]-1,2-dihydroquinazolin-4-one

Cat. No. B7516495
M. Wt: 398.4 g/mol
InChI Key: DBESHZBXVGURBH-UHFFFAOYSA-N
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Description

3-benzyl-2-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]-1,2-dihydroquinazolin-4-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that contains a pyrazole and quinazoline moiety. This compound has been synthesized using various methods and has shown promising results in scientific research.

Mechanism of Action

The mechanism of action of 3-benzyl-2-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]-1,2-dihydroquinazolin-4-one is not fully understood. However, it has been suggested that the compound inhibits the activity of certain enzymes involved in cell proliferation and survival pathways. It also induces apoptosis in cancer cells by activating caspase enzymes.
Biochemical and Physiological Effects:
Studies have shown that 3-benzyl-2-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]-1,2-dihydroquinazolin-4-one has biochemical and physiological effects in the body. It has been reported to inhibit the growth of cancer cells, reduce inflammation, and modulate the immune system. However, more research is needed to fully understand the effects of this compound on the body.

Advantages and Limitations for Lab Experiments

The advantages of using 3-benzyl-2-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]-1,2-dihydroquinazolin-4-one in lab experiments include its potential as an anticancer agent and its ability to modulate the immune system. However, the limitations include the need for further research to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for research on 3-benzyl-2-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]-1,2-dihydroquinazolin-4-one. One direction is to study its potential as a therapeutic agent for other diseases besides cancer, such as autoimmune disorders. Another direction is to investigate its potential as a drug delivery system for other compounds. Additionally, further research is needed to fully understand the mechanism of action and potential side effects of this compound.

Synthesis Methods

The synthesis of 3-benzyl-2-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]-1,2-dihydroquinazolin-4-one has been reported in the literature using different methods. One of the methods involves the reaction of 4-fluorophenyl hydrazine with 2,3-dichloroquinazolin-4(1H)-one in the presence of sodium carbonate and benzyl bromide. The resulting product is then refluxed with 1H-pyrazole-5-carboxylic acid to obtain the final compound.

Scientific Research Applications

3-benzyl-2-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]-1,2-dihydroquinazolin-4-one has been studied for its potential applications in various fields of scientific research. One of the areas of interest is in the field of medicinal chemistry, where this compound has shown potential as an anticancer agent. It has been reported to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.

properties

IUPAC Name

3-benzyl-2-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]-1,2-dihydroquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19FN4O/c25-18-12-10-17(11-13-18)22-20(14-26-28-22)23-27-21-9-5-4-8-19(21)24(30)29(23)15-16-6-2-1-3-7-16/h1-14,23,27H,15H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBESHZBXVGURBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(NC3=CC=CC=C3C2=O)C4=C(NN=C4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-benzyl-2-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]-1,2-dihydroquinazolin-4-one

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